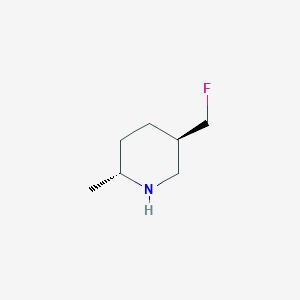![molecular formula C23H19N3O4 B12990100 N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide](/img/structure/B12990100.png)
N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide is an organic compound characterized by its complex structure, which includes a nitro group, a tolylcarbamoyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction, where an aryl halide is activated by electron-withdrawing groups such as nitro groups. The reaction conditions often involve the use of strong bases and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like nitration, reduction, and coupling reactions, followed by purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases like sodium hydroxide. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-ylazo)-N-(4-nitro-phenyl)-benzamide: Known for its antimicrobial and antiproliferative activities.
N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides: A class of compounds with similar structural features and biological activities.
Uniqueness
N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19N3O4 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[(E)-3-(4-methylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H19N3O4/c1-16-7-11-19(12-8-16)24-23(28)21(25-22(27)18-5-3-2-4-6-18)15-17-9-13-20(14-10-17)26(29)30/h2-15H,1H3,(H,24,28)(H,25,27)/b21-15+ |
InChI Key |
XCRIAUBITZEQEJ-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


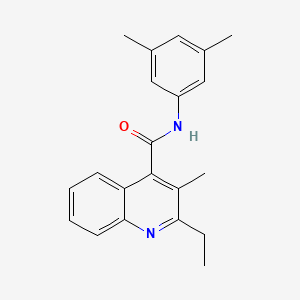
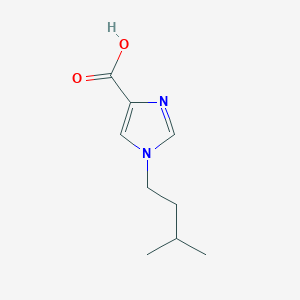
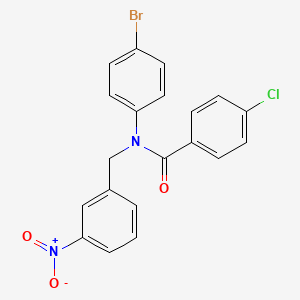
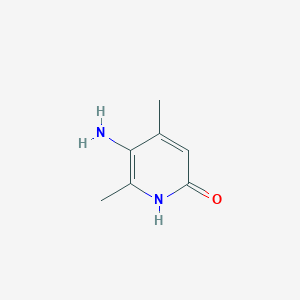
![Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12990054.png)
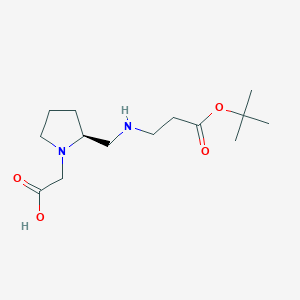
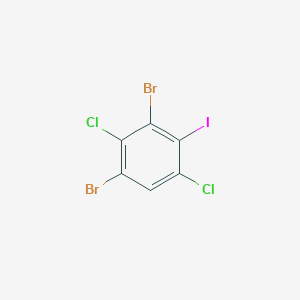
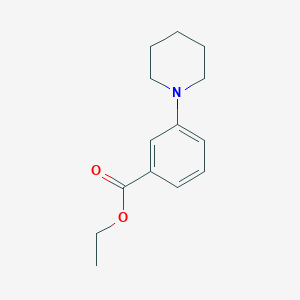
![2-Methylbenzo[b]thiophene 1-oxide](/img/structure/B12990076.png)
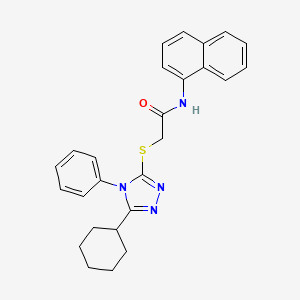
![7-Oxa-2-azaspiro[4.5]decan-10-ol](/img/structure/B12990087.png)
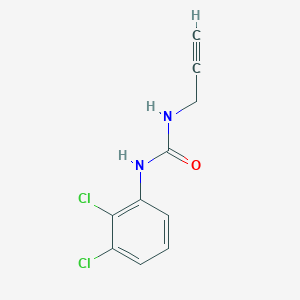
![(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12990101.png)
